molecular formula C9H12N2OS B2365940 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one CAS No. 886361-88-2

3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one

Cat. No.: B2365940
CAS No.: 886361-88-2
M. Wt: 196.27
InChI Key: SYZYSQDQMRKJPR-VOTSOKGWSA-N
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Description

3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one is an organic compound that features a thiazole ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one typically involves the reaction of a thiazole derivative with a dimethylamino-substituted alkene. Common synthetic routes may include:

    Condensation Reactions: Combining a thiazole derivative with a dimethylamino-substituted aldehyde or ketone under acidic or basic conditions.

    Catalytic Reactions: Using catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include:

    Batch Reactors: Where the reactants are combined and allowed to react over a period of time.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-ol

Uniqueness

3-(dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7(11(2)3)6-8(12)9-10-4-5-13-9/h4-6H,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZYSQDQMRKJPR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=NC=CS1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=NC=CS1)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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